

N-(2,6-Dichlorophenyl)propanamide: Technical Monograph & Application Guide[1][2]

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Compound of Interest

Compound Name: N-(2,6-dichlorophenyl)propanamide

CAS No.: 35684-90-3

Cat. No.: B1655401

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Executive Summary & Chemical Identity[1][2]

N-(2,6-Dichlorophenyl)propanamide (also known as 2',6'-dichloropropionanilide) is a structural isomer of the widely used herbicide Propanil (3',4'-dichloropropionanilide).[1][2] While Propanil is a commercially dominant photosystem II inhibitor, the 2,6-dichloro isomer serves a critical role in mechanistic enzymology and medicinal chemistry.[1][2]

Its primary value lies in its steric architecture.[1][2] The two chlorine atoms at the ortho positions (2,[1]6) create a "molecular lock" that sterically hinders the amide bond, rendering the compound highly resistant to hydrolysis by aryl acylamidases (AAA).[2] This property makes it an indispensable probe for studying herbicide resistance mechanisms in *Echinochloa* species (barnyardgrass) and a privileged starting material for synthesizing N-arylated kinase inhibitors.[1][2]

Property	Specification
IUPAC Name	N-(2,6-dichlorophenyl)propanamide
Common Synonyms	2',6'-Dichloropropionanilide; Propionanilide, 2',6'-dichloro-
Molecular Formula	C H Cl NO
Molecular Weight	218.08 g/mol
Core Moiety	2,6-Dichloroaniline (2,6-DCA)
Key Characteristic	High hydrolytic stability (Steric hindrance)
Primary Application	Enzyme specificity probe; p38 kinase inhibitor intermediate

Chemical Architecture & Synthesis[1][2]

The "Ortho Effect" and Steric Hindrance

The defining feature of **N-(2,6-dichlorophenyl)propanamide** is the restricted rotation around the N-phenyl bond caused by the bulky chlorine atoms at the 2 and 6 positions.[1][2] Unlike the 3,4-dichloro isomer (Propanil), where the amide bond is accessible, the 2,6-substitution pattern effectively shields the carbonyl carbon from nucleophilic attack by hydrolytic enzymes.[1]

- Propanil (3,4-Cl): Rapidly hydrolyzed by rice aryl acylamidase (detoxification).[1][2][3]
- 2,6-Isomer: Resists hydrolysis, serving as a negative control to map enzyme active site topology.[1][2]

Synthesis Protocol (Schotten-Baumann Conditions)

This protocol yields high-purity **N-(2,6-dichlorophenyl)propanamide** suitable for biological assays or further N-arylation.[1][2]

Reagents:

- 2,6-Dichloroaniline (1.0 eq)[1][2]
- Propionyl chloride (1.1 eq) or Propionic anhydride[1][2]
- Triethylamine (TEA) (1.2 eq) or Pyridine[1][2]
- Dichloromethane (DCM) (Solvent)[1][2]

Step-by-Step Workflow:

- Preparation: Dissolve 2,6-dichloroaniline (e.g., 10 mmol) in dry DCM (20 mL) in a round-bottom flask under inert atmosphere (N₂).
- Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.
- Acylation: Add Propionyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.[2]
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1][2]
- Workup:
 - Quench with water (20 mL).
 - Wash organic layer with 1M HCl (to remove unreacted amine/pyridine).[1][2]
 - Wash with sat.[1][2][4] NaHCO₃ (to remove acid).[1][2]
 - Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

- Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography to obtain white crystalline needles.

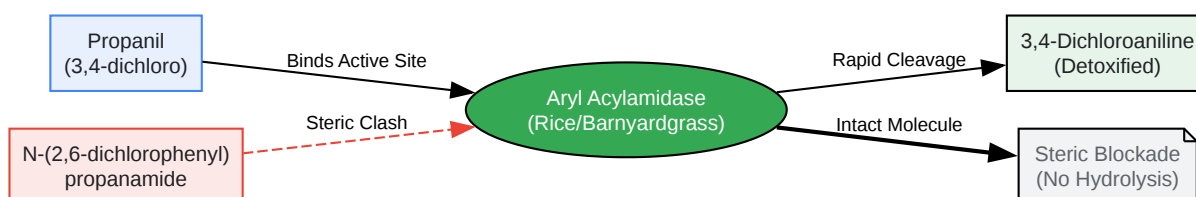
Biological Mechanism & Applications[1][2][5]

The Aryl Acylamidase (AAA) Probe

In agrochemical research, the selectivity of herbicides is often governed by metabolic detoxification.[2] Rice (*Oryza sativa*) is tolerant to Propanil because it possesses high levels of aryl acylamidase (AAA), which cleaves Propanil into the non-toxic 3,4-dichloroaniline.[1][2]

N-(2,6-dichlorophenyl)propanamide is used to define the steric limits of this enzyme.[1][2] Research demonstrates that while AAA rapidly degrades the 3,4-isomer, it shows little to no activity against the 2,6-isomer.[1][2] This confirms that the enzyme requires an accessible amide bond and cannot accommodate the steric bulk of ortho-chlorines.[1][2]

Visualization: Hydrolytic Selectivity Pathway[1][2]



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Figure 1: Comparative metabolic fate of Propanil vs. its 2,6-isomer.[1][2] The 2,6-substitution prevents enzymatic access, preserving the amide bond.[1]

Pharmaceutical Intermediate (p38 Kinase Inhibitors)

Beyond agriculture, this compound serves as a scaffold in drug discovery.[1][2] Patent literature (e.g., AU2002246677B2) highlights its use as a precursor for p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases like arthritis.[1][2]

Synthesis logic for p38 inhibitors: The amide nitrogen of **N-(2,6-dichlorophenyl)propanamide** is arylated (using Copper(I) iodide catalysis) to attach heterocycles.[1][2] The 2,6-dichloro motif

is often retained in the final drug candidate to enforce a specific twisted conformation that fits the kinase hydrophobic pocket.[1][2]

Toxicology & Safety Profile

Researchers must handle **N-(2,6-dichlorophenyl)propanamide** with caution, treating it as a potential toxicant similar to its parent aniline.[1][2]

- Nephrotoxicity: Derivatives of 3,4- and 2,6-dichloroaniline are known nephrotoxins.[1][2] The 2,6-isomer of dichloroaniline (released if hydrolysis does occur, e.g., by liver amidases) targets the kidney, specifically the proximal tubule cells.[1]
- Handling: Use full PPE (nitrile gloves, lab coat, fume hood).[1][2] Avoid inhalation of dusts.[1][2]
- Metabolic Stability: Because it resists hydrolysis, the intact amide may have different pharmacokinetics than Propanil, potentially accumulating longer in biological systems before oxidative metabolism (P450) occurs on the alkyl chain or ring.[2]

References

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- ^[1]^[2]

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